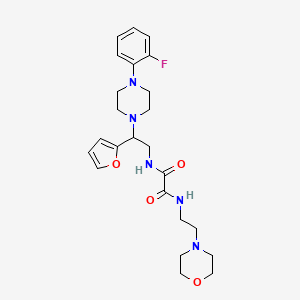![molecular formula C14H19NO2S B2954255 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide CAS No. 2320225-03-2](/img/structure/B2954255.png)
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains both a thiophene and a spirocyclic moiety. The compound is known for its potential applications in the field of medicinal chemistry due to its pharmacological properties.5]nonan-1-yl)thiophene-2-carboxamide.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. The compound has also been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. In vitro studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines. It has also been found to exhibit antifungal and antibacterial activity against a range of pathogens. In addition, the compound has been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, fungi, and bacteria. In addition, its ability to modulate the activity of certain immune cells makes it a potentially useful tool for studying the immune system.
One of the limitations of using 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its synthetic nature. The compound is not found in nature, which may limit its relevance to biological systems. In addition, the multistep synthesis process required to produce the compound may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide. One area of interest is the development of analogs of the compound with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a modulator of the immune system. Finally, the compound's potential as an analgesic warrants further investigation.
Métodos De Síntesis
The synthesis of 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide involves a multistep process. The starting material for the synthesis is 4-methylthiophene-2-carboxylic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 7-oxaspiro[3.5]nonan-1-amine to form the spirocyclic amide. The final step involves the introduction of a methyl group at the 4-position of the thiophene ring using methyl iodide.
Aplicaciones Científicas De Investigación
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit a wide range of pharmacological activities. It has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. The compound has also been investigated for its potential as a modulator of the immune system and as an analgesic.
Propiedades
IUPAC Name |
4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-8-11(18-9-10)13(16)15-12-2-3-14(12)4-6-17-7-5-14/h8-9,12H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSXFFFBZQESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

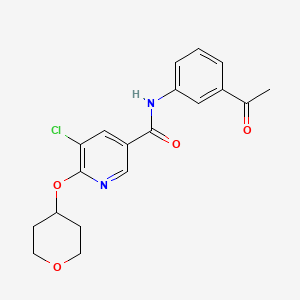

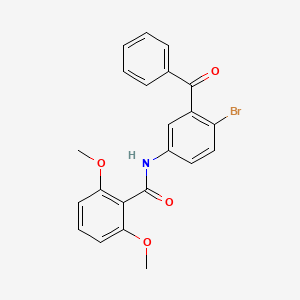
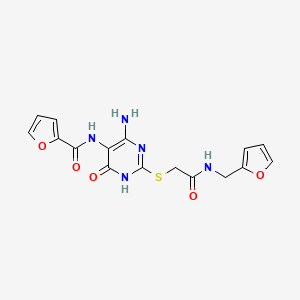
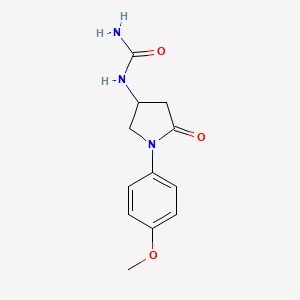
![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)
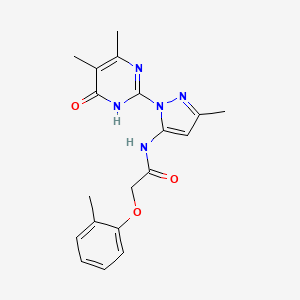
![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)
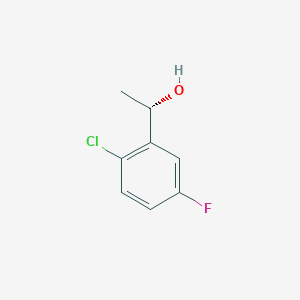
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2954192.png)
![tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate](/img/structure/B2954193.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2954194.png)
